Isothiocyanatocyclobutane

Description

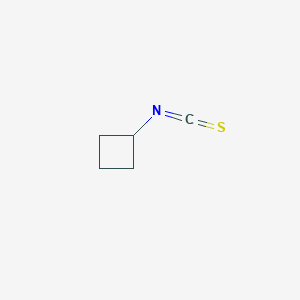

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

isothiocyanatocyclobutane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7NS/c7-4-6-5-2-1-3-5/h5H,1-3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TYBYIZTZTUDQCB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)N=C=S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00607053 | |

| Record name | Isothiocyanatocyclobutane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00607053 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

113.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6068-91-3 | |

| Record name | Isothiocyanatocyclobutane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6068-91-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Isothiocyanatocyclobutane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00607053 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Strategies and Methodologies for Isothiocyanatocyclobutane and Its Derivatives

Direct Synthesis Approaches to the Isothiocyanate Moiety

The introduction of the isothiocyanate (-NCS) group onto a pre-existing cyclobutane (B1203170) ring is a common and versatile strategy. These methods typically begin with a primary amine precursor, cyclobutanamine, or its derivatives.

The most prevalent route to isothiocyanates involves the derivatization of a primary amine. This two-step, one-pot process begins with the formation of a dithiocarbamate (B8719985) salt, which is then decomposed to yield the isothiocyanate. organic-chemistry.orgresearchgate.net

The initial step involves the reaction of a primary amine (e.g., cyclobutanamine) with carbon disulfide (CS₂) in the presence of a base, such as triethylamine (B128534) (Et₃N) or ammonia, to generate an intermediate dithiocarbamate salt. organic-chemistry.orgcbijournal.com This salt is typically not isolated but is treated in situ with a desulfurizing agent to induce elimination and form the isothiocyanate. mdpi.com

A wide array of reagents has been developed to facilitate this decomposition, offering various advantages in terms of reaction conditions, substrate scope, and functional group tolerance. nih.gov Common desulfurizing agents include:

Phosgene and its analogs (e.g., triphosgene): These are highly effective but also highly toxic. nih.govgoogle.com

Chloroformates (e.g., ethyl chloroformate): A widely used method that proceeds under mild conditions. organic-chemistry.orgnih.gov

Di-tert-butyl dicarbonate (B1257347) (Boc₂O): A mild and efficient reagent where the byproducts are often volatile, simplifying purification. cbijournal.comkiku.dkresearchgate.net

Tosyl Chloride (TsCl): A facile and general protocol for the decomposition of dithiocarbamate salts. organic-chemistry.org

Propane phosphonic acid anhydride (B1165640) (T3P®): An efficient desulfurating agent for one-pot syntheses from primary amines. organic-chemistry.org

The choice of reagent can be critical, especially for sensitive substrates or when specific reaction conditions are required. For instance, the use of Boc₂O with a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP) can significantly accelerate the reaction, often leading to high yields of the isothiocyanate in minutes. cbijournal.comresearchgate.net

| Desulfurizing Agent | Typical Conditions | Key Advantages | Citation |

|---|---|---|---|

| Tosyl Chloride (TsCl) | Amine, CS₂, Et₃N, then TsCl | General and facile protocol | organic-chemistry.org |

| Di-tert-butyl dicarbonate (Boc₂O) | Amine, CS₂, Et₃N, then Boc₂O, cat. DMAP | Mild conditions, volatile byproducts | cbijournal.comkiku.dk |

| Ethyl Chloroformate | Aqueous NaOH, CS₂, then ethyl chloroformate | Effective for aryl amines | researchgate.net |

| Propane phosphonic acid anhydride (T3P®) | Amine, CS₂, then T3P® | Efficient one-pot synthesis | organic-chemistry.org |

| Iodine | Amine, CS₂, TBAI, I₂ | Effective for electron-deficient anilines | chemrxiv.org |

Beyond the standard dithiocarbamate route, other nitrogen-containing functional groups on the cyclobutane ring can be converted to an isothiocyanate.

One significant alternative is the tandem Staudinger/aza-Wittig reaction. mdpi.comnih.gov This sequence begins with a cyclobutyl azide (B81097) precursor. The azide is first treated with a phosphine, typically triphenylphosphine (B44618) (PPh₃), to form an iminophosphorane intermediate (the Staudinger reaction). This intermediate is then reacted with carbon disulfide, which undergoes an aza-Wittig type reaction to furnish the isothiocyanate, alongside triphenylphosphine sulfide (B99878) as a byproduct. mdpi.com This method is particularly valuable as it allows for the synthesis of chiral isothiocyanates without racemization. nih.gov

Another less common but viable approach is the sulfurization of isocyanides. nih.gov A cyclobutyl isocyanide precursor can be reacted with elemental sulfur, often catalyzed by a base like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), to yield isothiocyanatocyclobutane. nih.gov

Synthesis of Cyclobutane Ring Precursors

The construction of the cyclobutane core is a fundamental challenge in organic synthesis due to the inherent ring strain of the four-membered system. nih.gov Several reliable methods have been established to generate functionalized cyclobutane precursors suitable for subsequent conversion to isothiocyanates. nih.govresearchgate.net

The most direct and widely employed method for constructing cyclobutane rings is the [2+2] cycloaddition reaction. nih.gov This reaction involves the combination of two components with double bonds (alkenes) to form the four-membered ring. acs.org These reactions can be initiated by different means:

Photochemical [2+2] Cycloaddition: This is a classic method where an alkene is excited by UV light to a triplet state, which then adds to a ground-state alkene to form the cyclobutane ring via a diradical intermediate. acs.orgbaranlab.org The reaction is frequently used for both intermolecular and intramolecular cycloadditions. acs.org

Thermal [2+2] Cycloaddition: While thermally forbidden for many simple alkenes, these reactions are feasible for specific substrates, such as fluorinated alkenes or ketenes. organicreactions.org The dimerization of tetrafluoroethylene (B6358150) to form octafluorocyclobutane (B90634) is a notable industrial example. organicreactions.org

Transition Metal-Catalyzed [2+2] Cycloaddition: Catalysts based on metals like nickel or iron can facilitate [2+2] cycloadditions under milder conditions than thermal methods, offering an alternative pathway for ring formation. baranlab.org

These cycloaddition strategies allow for the synthesis of a wide variety of substituted cyclobutanes, which can carry functional groups amenable to conversion into an amine and subsequently an isothiocyanate. nih.govru.nl

Alternative approaches to cyclobutane synthesis involve the rearrangement of larger or smaller ring systems.

Ring Contraction: Certain five-membered rings can be induced to contract to form a cyclobutane. A notable example is the stereoselective contraction of polysubstituted pyrrolidines. acs.orgchemistryviews.org This method can involve reacting a pyrrolidine (B122466) derivative with reagents like hydroxy(tosyloxy)iodobenzene (HTIB) to generate a reactive 1,1-diazene, which then extrudes N₂ gas and forms the cyclobutane ring via a 1,4-biradical intermediate. chemistryviews.org This process has been shown to proceed with a high degree of stereocontrol, preserving the stereochemistry of the starting material. acs.org

Ring Expansion: Three-membered rings, such as cyclopropanes, can undergo expansion to form four-membered rings. nih.govharvard.edu For example, cyclopropylcarbinyl systems can rearrange to cyclobutyl derivatives. Gold(I)-catalyzed ring expansion of alkynyl cyclopropanols is one such method to produce functionalized cyclobutanones. harvard.edu Similarly, organocatalyzed fluorination-induced Wagner-Meerwein rearrangements of allylic cyclobutanols can be used for ring expansion. nih.gov These methods often yield cyclobutanones, which are versatile intermediates that can be converted to amines through reductive amination. nih.gov

| Strategy | Method | Description | Citation |

|---|---|---|---|

| Cycloaddition | Photochemical [2+2] Cycloaddition | UV light-induced reaction between two alkene moieties. | acs.org |

| Thermal [2+2] Cycloaddition | Heat-induced reaction, typically with activated alkenes (e.g., fluoroalkenes). | organicreactions.org | |

| Ring Contraction | From Pyrrolidines | Stereoselective conversion of pyrrolidine derivatives via a 1,1-diazene intermediate. | acs.orgchemistryviews.org |

| Ring Expansion | From Cyclopropanes | Rearrangement of cyclopropylcarbinyl systems, often catalyzed by Lewis acids (e.g., Au(I)). | nih.govharvard.edu |

Optimization of Synthetic Pathways

The efficiency of synthesizing this compound and its derivatives can be significantly enhanced by optimizing reaction conditions. A key area of development has been the use of microwave-assisted synthesis. mdpi.comresearchgate.net Microwave irradiation can dramatically reduce reaction times and improve yields for the conversion of dithiocarbamates into isothiocyanates. researchgate.net For instance, a reaction that might take several hours under conventional heating can often be completed in minutes in a microwave reactor, leading to higher throughput and potentially cleaner reaction profiles due to reduced thermal decomposition of sensitive compounds. researchgate.net The optimization process involves screening variables such as solvent, temperature, reaction time, and the stoichiometry of reagents to achieve the highest possible yield and purity of the final product. researchgate.net

Catalytic Systems and Ligand Design

The functionalization of the cyclobutane ring, a critical step in synthesizing derivatives, is often achieved through catalyst-controlled C–H functionalization. Rhodium-bound carbenes, for instance, can undergo highly selective intermolecular C–H insertion reactions. The selectivity of these transformations is dictated by the modulation of the ligand framework around the rhodium catalyst. nih.gov Judicious choice of catalyst allows for the differentiation between C–H bonds within the same molecule, providing access to specific isomers. nih.gov For example, different rhodium(II) catalysts can direct functionalization to either the C1 or C3 position of a substituted cyclobutane. nih.gov

Recent advancements have also focused on the transannular C–H functionalization of cycloalkanes. The rigidity of the cyclobutane ring presents a significant challenge, often favoring functionalization at the β-C–H bonds. nih.gov However, specialized ligand designs, such as quinuclidine-pyridones and sulfonamide-pyridones, have enabled the palladium-catalyzed transannular γ-methylene C–H arylation of cyclobutane carboxylic acids, overriding the inherent selectivity for the β-position. nih.gov This marks a significant step in the molecular editing of saturated carbocycles. nih.gov

While these methods apply to the functionalization of the cyclobutane core, the introduction of the isothiocyanate group often relies on separate catalytic approaches. One sustainable method involves the sulfurization of isocyanides with elemental sulfur, catalyzed by amine bases like 1,8-Díazabicyclo[5.4.0]undec-7-ene (DBU). rsc.org This catalytic reaction avoids the use of highly toxic reagents traditionally employed for isothiocyanate synthesis. rsc.org

Table 1: Catalyst Systems for Cyclobutane Functionalization

| Catalyst/Ligand System | Reaction Type | Target Position | Key Features |

|---|---|---|---|

| Rhodium(II) Catalysts | C–H Carbene Insertion | C1 or C3 | Regiodivergent control based on catalyst identity. nih.gov |

| Pd(II) with Quinuclidine-Pyridone Ligands | Transannular C–H Arylation | γ-Methylene | Overcomes inherent β-selectivity in cyclobutanes. nih.gov |

Solvent Engineering and Reaction Condition Parameters

The choice of solvent and reaction conditions plays a decisive role in the synthesis of isothiocyanates. For syntheses starting from primary amines and carbon disulfide, aqueous conditions have been successfully employed. beilstein-journals.orgnih.gov The formation of the intermediate dithiocarbamate salt, particularly for electron-deficient substrates, is highly dependent on the solvent system. beilstein-journals.orgnih.gov A one-pot protocol using a water/dichloromethane biphasic system with a phase-transfer catalyst has proven effective. researchgate.net

In the context of green chemistry, solvent choice is paramount. Benign solvents such as Cyrene™ or γ-butyrolactone (GBL) have been utilized for the amine-catalyzed sulfurization of isocyanides, often under moderate heating (40 °C), to produce isothiocyanates. rsc.org The optimization of reaction conditions extends to factors like pH and temperature, which can significantly impact the formation and stability of isothiocyanates. For instance, in the enzymatic hydrolysis of glucosinolates to form isothiocyanates, the pH value has the greatest impact on the reaction pathway, with low pH values favoring the formation of nitrile byproducts. researchgate.net Temperature also plays a role, though its effect is often secondary to pH. researchgate.net The dilution of the reaction mixture has also been shown to strongly increase isothiocyanate formation. researchgate.net

Table 2: Effect of Solvents on Isothiocyanate Synthesis from 4-Chloroaniline

| Solvent System (v/v) | Reaction Time (h) | Conversion (%) | Yield (%) |

|---|---|---|---|

| H₂O | 20 | 56 | 50 |

| CH₃CN:H₂O (1:1) | 10 | 91 | 82 |

| Dioxane:H₂O (1:1) | 8 | 95 | 86 |

| THF:H₂O (1:1) | 8 | 98 | 91 |

| Acetone:H₂O (1:1) | 6 | >99 | 92 |

| DMAc:H₂O (1:1) | 4 | >99 | 95 |

Data derived from a study on the preparation of 4-chlorophenyl isothiocyanate, demonstrating the critical role of solvent choice. beilstein-journals.orgnih.gov

Stereoselective and Enantioselective Synthesis Efforts

Achieving stereocontrol in the synthesis of cyclobutane derivatives is a central goal of modern organic chemistry. nih.gov Chiral cyclobutanes are prevalent motifs in biologically active molecules, and their synthesis often relies on asymmetric catalysis. acs.org

One powerful strategy is the cascade reaction involving an Iridium-catalyzed asymmetric allylic etherification followed by a visible-light-induced [2+2] cycloaddition. acs.orgchemistryviews.org This method produces enantioenriched oxa- acs.orgntu.ac.uk-bicyclic heptanes, which are functionalized cyclobutane derivatives, in good yields with excellent diastereoselectivity (up to 12:1 dr) and enantioselectivity (>99% ee). acs.org The reaction is operationally simple, utilizing alkene substrates without directing groups. chemistryviews.org

Another novel and highly stereoselective approach is the synthesis of substituted cyclobutanes via the contraction of easily accessible pyrrolidines using iodonitrene chemistry. ntu.ac.uknih.govacs.org This method proceeds with an exceptional memory of chirality, transforming a trans-pyrrolidine to a trans-cyclobutane with high diastereoselectivity (dr > 20:1) and enantiocontrol (ee > 99%). ntu.ac.uknih.gov The mechanism is proposed to involve the formation of a 1,4-biradical intermediate. nih.govacs.org

Furthermore, the enantioselective synthesis of 1,2-disubstituted thiocyclobutanes has been achieved via a sulfa-Michael addition to cyclobutenes. nih.govrsc.org Using a chiral cinchona-based squaramide as a bifunctional acid-base organocatalyst, thio-substituted cyclobutanes can be obtained with high yield and enantioselectivity (er up to 99.7:0.3). nih.gov These thio-substituted cyclobutanes could serve as versatile intermediates for further functionalization into this compound derivatives.

Table 3: Comparison of Stereoselective Methods for Cyclobutane Synthesis

| Method | Catalyst/Reagent | Key Features | Stereoselectivity Achieved |

|---|---|---|---|

| Asymmetric Allylic Etherification / [2+2] Photocycloaddition | Ir-catalyst with chiral ligand | Cascade reaction, no directing group needed. acs.orgchemistryviews.org | Up to 12:1 dr, >99% ee. acs.org |

| Pyrrolidine Ring Contraction | Iodonitrene Chemistry | High memory of chirality. ntu.ac.uknih.gov | >20:1 dr, >99% ee. nih.gov |

Sustainable and Green Chemistry Aspects in Synthesis

The principles of green chemistry are increasingly influencing the design of synthetic routes. For this compound, this involves considerations of atom economy, process efficiency, and the reduction of hazardous waste.

Atom Economy and Process Efficiency Considerations

Atom economy is a core concept in green chemistry that measures the efficiency of a reaction by how many atoms from the reactants are incorporated into the final product. rsc.orgprimescholars.com Addition reactions, such as the [2+2] cycloadditions used to form cyclobutane rings, are considered highly atom-economical as they, in principle, incorporate all reactant atoms into the product, achieving 100% atom economy. scranton.edunih.gov

More sustainable approaches offer improved atom economy. The catalytic sulfurization of an isocyanide with elemental sulfur (R-NC + S → R-NCS) is an addition reaction and is therefore 100% atom economical in theory, representing a significant improvement over older methods. rsc.orgmdpi.com Maximizing process efficiency also involves choosing catalytic reactions over stoichiometric ones and avoiding the use of protecting groups, which adds steps and waste to a synthesis. nih.gov

Reduced Waste Methodologies

Efforts to develop greener synthetic routes for isothiocyanates focus on minimizing waste and avoiding toxic reagents. digitellinc.com Traditional reagents like thiophosgene (B130339) and carbon disulfide are highly toxic. mdpi.comdigitellinc.com Modern methods circumvent these hazards by using elemental sulfur, a readily available and less hazardous byproduct of the petroleum industry, as the sulfur source. rsc.orgdigitellinc.com

The development of one-pot procedures and the use of environmentally benign solvents like water are key strategies for waste reduction. nih.govrsc.org A one-pot synthesis of isothiocyanates from amines has been developed under aqueous conditions, simplifying workup and reducing the need for organic solvents. beilstein-journals.orgnih.gov Furthermore, optimizing purification methods to avoid or reduce the need for column chromatography can significantly lower the amount of waste generated, leading to more favorable E-factors (a measure of total waste produced per unit of product). rsc.org For example, in the amine-catalyzed sulfurization of isocyanides, purification optimization led to E-factors as low as 0.989. rsc.org

Reactivity Profiles and Transformations of Isothiocyanatocyclobutane

Reactions of the Isothiocyanate Functional Group

The isothiocyanate moiety (–N=C=S) is characterized by a highly electrophilic central carbon atom, making it susceptible to attack by a wide range of nucleophiles. Additionally, the cumulative double bonds provide a scaffold for cycloaddition reactions.

The most common reaction of isothiocyanates involves the nucleophilic addition to the central carbon of the N=C=S group. This reaction is driven by the high electrophilicity of this carbon atom, which is susceptible to attack by various nucleophiles, particularly those containing nitrogen and oxygen.

When isothiocyanatocyclobutane reacts with primary or secondary amines, it readily forms N,N'-substituted thioureas. This reaction is a cornerstone of isothiocyanate chemistry due to its high efficiency and the broad utility of the resulting thiourea (B124793) products. The mechanism involves the attack of the amine's lone pair of electrons on the isothiocyanate carbon, followed by proton transfer to the nitrogen atom.

Typical Reaction Conditions for Thiourea Synthesis

| Nucleophile | Reagent | Solvent | Temperature | Product |

|---|---|---|---|---|

| Primary Amine | R-NH₂ | Dichloromethane or THF | Room Temperature | N-cyclobutyl-N'-alkylthiourea |

| Secondary Amine | R₂NH | Dichloromethane or THF | Room Temperature | N-cyclobutyl-N',N'-dialkylthiourea |

| Ammonia | NH₃ | Aqueous or Ethanolic Solution | Room Temperature | N-cyclobutylthiourea |

The π-systems within the isothiocyanate group allow this compound to participate in various cycloaddition reactions. These reactions are valuable for the construction of heterocyclic rings. Both [2+2], [3+2], and [4+2] cycloadditions are known for isothiocyanates, reacting with a variety of unsaturated partners.

For instance, [2+2] cycloadditions can occur with carbodiimides, leading to four-membered heterocyclic rings. rsc.org More commonly, isothiocyanates act as dipolarophiles in [3+2] cycloadditions with 1,3-dipoles such as azides or nitrile oxides, yielding five-membered heterocycles. nih.gov The reaction with azomethine ylids, generated from the thermal ring-opening of aziridines, also proceeds via a [3+2] cycloaddition pathway to furnish thiazolidine derivatives. cdnsciencepub.com

Examples of Cycloaddition Reactions with Isothiocyanates

| Reaction Type | Reactant | Product Type |

|---|---|---|

| [2+2] Cycloaddition | Dicyclohexylcarbodiimide | 1,3-Thiazetidine derivative |

| [3+2] Cycloaddition | Azomethine Ylid | Thiazolidine derivative |

| [3+2] Cycloaddition | Donor-Acceptor Cyclopropanes | Thioimidate |

The isothiocyanate group can undergo both reduction and oxidation. Reduction of isothiocyanates can lead to the corresponding isocyanide upon treatment with reducing agents like triphenylphosphine (B44618).

Oxidation of isothiocyanates typically results in the formation of the corresponding isocyanate, with the sulfur atom being replaced by oxygen. This transformation can be achieved using various oxidizing agents, including peroxides. nih.govresearchgate.net Enzymatic oxidation of isothiocyanates to isocyanates has also been observed, often catalyzed by cytochrome P450 enzymes. nih.govnih.gov Some isothiocyanates have been shown to induce oxidative stress in biological systems by depleting intracellular antioxidants like glutathione. nih.gov

Reactivity Governed by the Cyclobutane (B1203170) Ring Strain

The cyclobutane ring possesses significant ring strain, estimated to be around 26 kcal/mol, due to bond angle compression from the ideal tetrahedral angle. pharmacyfreak.com This inherent strain is a major driving force for reactions that lead to ring-opening, as this relieves the strain.

The strain energy within the cyclobutane ring makes it susceptible to cleavage under various conditions, including thermal, photochemical, and catalytic activation. researchgate.net Thermal ring-opening of cyclobutane derivatives often proceeds through a biradical mechanism, leading to the formation of linear alkenes. pharmacyfreak.comarxiv.org For example, heating cyclobutane itself leads to the formation of two ethylene molecules. The activation energy for this process is significantly lower than that for the cleavage of a C-C bond in a linear alkane, highlighting the role of ring strain. arxiv.org

Ring-opening can also be initiated by nucleophilic or electrophilic attack. Donor-acceptor cyclobutanes, for instance, can undergo ring-opening when treated with nucleophiles like electron-rich arenes, thiols, or selenols in the presence of a Lewis acid. acs.org Acid-catalyzed ring-opening of cyclobutanol derivatives typically involves carbocation intermediates that can lead to C-C bond cleavage and the formation of carbonyl-containing products. pharmacyfreak.com

Pathways for Cyclobutane Ring-Opening

| Condition | Mechanism | Typical Product(s) |

|---|---|---|

| Thermal | Biradical C-C cleavage | Alkenes (e.g., Butadiene derivatives) |

| Photochemical | [2+2] Cycloreversion | Alkenes |

| Acid-Catalyzed | Carbocation formation | Ring-opened carbonyl compounds or alkenes |

| Radical | Diradical intermediates | Linear alkanes/alkenes with C-C bond cleavage |

Although less common in the small cyclobutane ring compared to medium-sized rings, transannular interactions can influence its reactivity, particularly in substituted derivatives. More significant are skeletal rearrangements driven by the relief of ring strain. A key example is the Wagner-Meerwein rearrangement, which is a class of carbocation 1,2-rearrangements. wikipedia.org

If a carbocation is generated on a carbon atom adjacent to the cyclobutane ring, a rearrangement can occur where one of the ring's C-C bonds migrates to the cationic center. This expands the four-membered ring to a more stable five-membered cyclopentane ring, providing a powerful thermodynamic driving force for the reaction. masterorganicchemistry.comyoutube.com This type of rearrangement is often observed during acid-catalyzed reactions of cyclobutane-containing alcohols or in the addition of electrophiles to vinylcyclobutane. masterorganicchemistry.comyoutube.com

Strain-Promoted Reactivity

The cyclobutane ring in this compound is characterized by significant angle and torsional strain. This inherent strain can be harnessed as a driving force for reactions that lead to the opening of the four-membered ring, thereby relieving the strain. While specific experimental data on the strain-promoted reactions of this compound are not extensively documented, its reactivity can be inferred from the known behavior of other strained small-ring compounds.

One potential avenue for strain-promoted reactivity involves thermal or photochemical [2+2] cycloreversions. In these reactions, the cyclobutane ring can cleave to form two new double bonds. The presence of the isothiocyanate group could influence the regioselectivity of this cleavage.

Furthermore, the strained C-C bonds of the cyclobutane ring are susceptible to cleavage by various reagents. For instance, reactions with certain electrophiles or nucleophiles could proceed with concomitant ring opening. The isothiocyanate group, with its electrophilic carbon atom, can also influence the outcome of these reactions, potentially participating in intramolecular cyclizations following ring opening.

It is important to note that the reactivity of cyclobutane derivatives is highly dependent on the nature of the substituents on the ring and the reaction conditions. The development of novel organometallic reagents and procedures has been crucial in enabling the generation and transformation of many strained small-ring hydrocarbons researchgate.net.

Transition Metal-Catalyzed Reactions

Transition metal catalysis offers a powerful toolkit for the selective functionalization of otherwise inert C-H bonds and for the construction of new carbon-carbon and carbon-heteroatom bonds. This compound, with its cyclobutane framework, presents an interesting substrate for such transformations.

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis. While specific examples involving this compound as a coupling partner are not prevalent in the literature, the general principles of cross-coupling can be applied. For instance, if a suitable leaving group (e.g., a halide) were present on the cyclobutane ring, Suzuki-Miyaura, Negishi, or Stille couplings could be employed to introduce aryl, vinyl, or alkyl groups.

Conversely, the isothiocyanate group itself is not a typical participant in cross-coupling reactions as a leaving group. However, its electronic properties could influence the reactivity of other parts of the molecule in such transformations.

Recent advancements have enabled the Suzuki-Miyaura coupling of potassium cyclobutyltrifluoroborates with aryl chlorides, providing a route to various substituted aryl cyclobutanes organic-chemistry.org. This methodology could potentially be adapted for substrates bearing an isothiocyanate functionality.

The direct functionalization of C-H bonds is a highly atom-economical and efficient strategy for molecular synthesis. The cyclobutane ring possesses methylene (B1212753) C(sp³)-H bonds that can be targeted for functionalization using transition metal catalysts.

Rhodium(II) catalysts have been shown to be effective for the regio- and stereoselective C-H functionalization of cyclobutanes cell.comnih.govresearchgate.netnih.gov. These reactions often proceed via the intermolecular C-H insertion of a rhodium-bound carbene. The choice of the rhodium catalyst and its ligand framework can control the site selectivity of the functionalization, allowing for the formation of either 1,1-disubstituted or cis-1,3-disubstituted cyclobutanes cell.comnih.govresearchgate.net. While these studies have not specifically utilized this compound, they demonstrate the feasibility of C-H activation on the cyclobutane scaffold. The isothiocyanate group, being a potential coordinating group, could direct the metal catalyst to a specific C-H bond, thereby controlling the regioselectivity of the reaction.

Palladium(II) catalysis has also been employed for the enantioselective C(sp³)-H arylation of aminomethyl-cyclopropanes and -cyclobutanes with aryl boronic acids chemrxiv.org. In these cases, a native tertiary alkylamine directs the C-H cleavage chemrxiv.org. It is conceivable that the nitrogen atom of the isothiocyanate group in this compound could act as a directing group in a similar fashion, facilitating the functionalization of adjacent C-H bonds.

The following table summarizes representative examples of rhodium-catalyzed C-H functionalization of arylcyclobutanes, which serve as a model for the potential reactivity of this compound.

| Catalyst | Diazo Compound | Arylcyclobutane | Product | Yield (%) | Reference |

| Rh₂(S-TCPTAD)₄ | Ethyl 2-diazo-2-phenylacetate | Phenylcyclobutane | Ethyl 2-phenyl-2-(1-phenylcyclobutyl)acetate | 85 | nih.gov |

| Rh₂(S-TCPTAD)₄ | Methyl 2-diazo-2-(4-methoxyphenyl)acetate | (4-Methoxyphenyl)cyclobutane | Methyl 2-(4-methoxyphenyl)-2-(1-(4-methoxyphenyl)cyclobutyl)acetate | 92 | nih.gov |

| Rh₂(S-TCPTAD)₄ | Ethyl 2-diazo-2-(thiophen-2-yl)acetate | Thiophen-2-ylcyclobutane | Ethyl 2-(thiophen-2-yl)-2-(1-(thiophen-2-yl)cyclobutyl)acetate | 78 | nih.gov |

Migratory insertion is a fundamental reaction in organometallic chemistry where two ligands on a metal complex combine wikipedia.org. This process typically involves an unsaturated ligand, such as an alkene, alkyne, or carbon monoxide, inserting into a metal-ligand bond (e.g., a metal-alkyl or metal-hydride bond) openochem.orglibretexts.org.

In the context of this compound, if the molecule were to coordinate to a transition metal center that also bears an alkyl or hydride ligand, a migratory insertion of the isothiocyanate group could potentially occur. The C=N or C=S bond of the isothiocyanate could act as the unsaturated moiety. For instance, the insertion of the C=N bond into a metal-hydride bond would lead to the formation of a thioformamido-metal complex.

Furthermore, transition metal-catalyzed reactions involving the insertion of unsaturated molecules into the strained C-C bonds of the cyclobutane ring are known. For example, rhodium catalysts can promote the intramolecular "cut-and-sew" transformation between cyclobutanones and alkynes to construct fused-ring systems nih.gov. This process involves the cleavage of a C-C bond of the cyclobutanone, followed by insertion of the alkyne and carbon monoxide nih.gov. A similar strategy could be envisioned for this compound, where a transition metal could oxidatively add into a C-C bond of the cyclobutane ring, followed by the insertion of an unsaturated partner.

Mechanistic Investigations of Isothiocyanatocyclobutane Reactions

Elucidation of Reaction Mechanisms

Understanding the precise step-by-step process by which isothiocyanatocyclobutane transforms into its products is fundamental. This involves identifying all transient species and energy maxima along the reaction coordinate and quantifying the electronic and steric influences on the reaction rates.

The reactions of this compound, particularly with nucleophiles like amines and alcohols, are believed to proceed through a multi-step mechanism involving distinct intermediates and transition states. solubilityofthings.com A transition state represents a fleeting, high-energy configuration of atoms at the peak of an energy barrier, while an intermediate is a more stable, albeit often short-lived, species that resides in a local energy minimum between two transition states. tutorchase.comyoutube.com

In a typical nucleophilic addition to the isothiocyanate group, the nucleophile attacks the central carbon atom. This process passes through a high-energy transition state (TS1) where the new bond from the nucleophile to the carbon is partially formed, and the C=S and C=N double bonds are partially broken. This leads to the formation of a tetrahedral thiourea-type intermediate . nsf.gov This intermediate is a discrete molecule that can, in principle, be detected or trapped. youtube.com For the reaction to proceed to the final product, a proton transfer often occurs, leading to a second transition state (TS2) before yielding the stable final product.

The energy profile for a representative reaction, such as the addition of an amine (R-NH₂), can be visualized. The reactants must overcome the activation energy (ΔG‡) to reach the transition state, which is the highest energy point on the reaction pathway and thus determines the reaction rate. tutorchase.com

Hypothetical Reaction Coordinate Diagram for Amine Addition

For a hypothetical reaction between this compound and an amine, the diagram would show reactants, an initial transition state (TS1), a tetrahedral intermediate, a second transition state for proton transfer (TS2), and the final thiourea (B124793) product.

Kinetic Isotope Effects (KIEs): The kinetic isotope effect is a powerful tool used to determine reaction mechanisms by studying the change in reaction rate when an atom in a reactant is replaced with one of its isotopes. wikipedia.orglibretexts.org A primary KIE is observed when a bond to the isotopically labeled atom is broken or formed in the rate-determining step of the reaction. wikipedia.org For instance, in the reaction of this compound with an amine, if the deprotonation of the amine nucleophile is part of the rate-limiting step, replacing the hydrogen atoms on the nitrogen with deuterium (B1214612) would lead to a significant KIE (kH/kD > 1). A value close to 1 would suggest that this bond cleavage occurs after the rate-determining step. nih.gov

Table 1: Hypothetical Kinetic Isotope Effect Data for the Reaction of this compound with Aniline

| Reactant Pair | Rate Constant (k) | KIE (kH/kD) | Implication |

|---|---|---|---|

| This compound + C₆H₅NH₂ | kH | 3.5 | N-H bond cleavage is likely part of the rate-determining step. |

Hammett-Type Analyses: The Hammett equation is a linear free-energy relationship that quantifies the influence of meta- and para-substituents on the reactivity of an aromatic ring in a given reaction. wikipedia.orgnumberanalytics.com While this compound itself is aliphatic, a Hammett analysis can be performed by reacting it with a series of substituted aromatic nucleophiles, such as para-substituted anilines. The equation is given by log(k/k₀) = σρ, where k is the rate constant for a substituted reactant, k₀ is the rate for the unsubstituted reactant, σ is the substituent constant (describing its electronic properties), and ρ is the reaction constant. wikipedia.org

The sign and magnitude of the reaction constant, ρ, provide insight into the charge distribution at the transition state. ic.ac.uk A positive ρ value indicates that the reaction is accelerated by electron-withdrawing groups, which implies a buildup of negative charge (or loss of positive charge) in the transition state. For the nucleophilic attack of anilines on this compound, a positive ρ value would be expected, consistent with the development of negative charge on the sulfur atom in the tetrahedral intermediate formed during the rate-determining step.

Table 2: Hypothetical Data for a Hammett Plot for the Reaction of this compound with para-Substituted Anilines

| Substituent (X-C₆H₄NH₂) | Substituent Constant (σp) | Relative Rate (kₓ/k₀) | log(kₓ/k₀) |

|---|---|---|---|

| -OCH₃ | -0.27 | 0.20 | -0.70 |

| -CH₃ | -0.17 | 0.35 | -0.46 |

| -H | 0.00 | 1.00 | 0.00 |

| -Cl | 0.23 | 2.88 | 0.46 |

| -NO₂ | 0.78 | 43.65 | 1.64 |

A plot of log(kₓ/k₀) versus σp would yield a straight line with a positive slope (ρ > 0).

Stereoelectronic effects are interactions between orbitals that depend on the spatial arrangement of atoms within a molecule. wikipedia.orgnumberanalytics.com These effects can significantly influence reactivity by stabilizing or destabilizing transition states. In the reaction of this compound, the incoming nucleophile must approach the electrophilic carbon atom along a specific trajectory relative to the π-orbitals of the N=C=S group to ensure efficient orbital overlap. This preferred angle of attack, often referred to as the Bürgi-Dunitz angle for carbonyls, is crucial for minimizing the energy of the transition state.

Furthermore, the conformation of the cyclobutane (B1203170) ring itself can play a role. The puckered nature of the four-membered ring means the isothiocyanate substituent can occupy positions that are pseudo-axial or pseudo-equatorial. These different conformations could present varied steric environments to an approaching nucleophile, and the alignment of the C-N bond with the ring's σ-bonds could influence the electronic properties of the isothiocyanate group through hyperconjugation. e-bookshelf.delibretexts.org For a reaction to occur, the molecule must adopt a conformation that allows for optimal stereoelectronic alignment in the transition state. scribd.com

Stereochemical Outcomes and Control

When reactions of this compound create new chiral centers, controlling the stereochemical outcome is a significant synthetic challenge and goal. This involves managing the formation of diastereomers and enantiomers.

Diastereoselectivity is the preferential formation of one diastereomer over another in a chemical reaction. numberanalytics.com This becomes relevant when this compound is already chiral (e.g., substituted on the ring) or when it reacts with a chiral nucleophile. In such cases, the existing stereocenter can influence the direction of nucleophilic attack on the prochiral isothiocyanate carbon.

The primary factor influencing diastereoselectivity is typically steric hindrance. The pre-existing chiral center and its associated substituents create a sterically biased environment. The incoming nucleophile will preferentially attack from the less hindered face of the molecule to minimize steric repulsion in the transition state. This substrate-controlled selectivity can often be predicted using models that analyze the steric environment around the reactive center. Lower reaction temperatures generally enhance this selectivity by making the small energy difference between the diastereomeric transition states more impactful. libretexts.org

Table 3: Hypothetical Diastereoselectivity in the Reaction of (R)-2-Methylthis compound with a Nucleophile

| Nucleophile | Temperature (°C) | Diastereomeric Ratio (R,R) : (R,S) |

|---|---|---|

| Methylamine | 25 | 65 : 35 |

| Methylamine | -78 | 85 : 15 |

Enantioselective synthesis involves reactions that produce a predominance of one enantiomer over the other from an achiral starting material. wikipedia.org For an achiral molecule like this compound, this is achieved using a chiral catalyst. The catalyst, though used in small amounts, creates a chiral environment for the reaction, forcing it to proceed through diastereomeric transition states that have different energies. princeton.edu

Enantioselective catalysis can be achieved, for example, by using a chiral Lewis base or hydrogen-bond donor catalyst. The catalyst would interact with the isothiocyanate group, likely coordinating to the sulfur or nitrogen atom. This interaction makes the isothiocyanate carbon more electrophilic and simultaneously blocks one face of the molecule. An incoming achiral nucleophile is therefore directed to the more accessible face, leading to the preferential formation of one enantiomer of the product. sustech.edu.cnnih.gov

Chiral induction is the process by which the chirality of the catalyst is transferred to the product during the reaction. scripps.eduslideshare.net The catalyst and substrates form a transient, diastereomeric complex. The stability of this complex is dictated by non-covalent interactions (e.g., hydrogen bonds, steric repulsion). The lower-energy diastereomeric transition state is more populated, leading to the major enantiomer of the product. The effectiveness of this process is measured by the enantiomeric excess (ee).

Table 4: Hypothetical Enantioselective Addition of Thiophenol to this compound Using Chiral Catalysts

| Catalyst | Catalyst Loading (mol%) | Yield (%) | Enantiomeric Excess (ee, %) |

|---|---|---|---|

| Chiral Thiourea A | 5 | 95 | 88 |

| Chiral Amine B | 10 | 91 | 75 |

| Chiral Phosphine C | 5 | 93 | 92 |

Computational Approaches to Reaction Mechanisms

The investigation of reaction mechanisms for this compound at a molecular level is greatly enhanced by a suite of computational techniques. These methods range from calculating static energy profiles to simulating the dynamic evolution of a reacting system.

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry for studying organic reaction mechanisms due to its favorable balance of accuracy and computational cost. utas.edu.aunih.gov This method is used to calculate the electronic structure of molecules and determine the energies of reactants, intermediates, transition states, and products. scirp.orgmdpi.com By computing these energies, a detailed reaction energy profile can be constructed, which reveals the favorability of a reaction (thermodynamics) and the height of energy barriers that must be overcome (kinetics). acs.org

For a reaction involving this compound, such as its hydrolysis or reaction with a nucleophile, DFT calculations would begin with geometry optimization of all relevant species on the potential energy surface. Following optimization, transition state search algorithms are employed to locate the highest energy point along the reaction coordinate connecting reactants to products. The authenticity of a transition state is confirmed by a frequency calculation, which should yield exactly one imaginary frequency corresponding to the motion along the reaction coordinate. nih.gov

The data below illustrates a hypothetical energy profile for a two-step reaction of this compound, as would be determined by DFT calculations. The relative energies are typically reported in kilocalories per mole (kcal/mol).

| Species | Description | Relative Energy (kcal/mol) |

|---|---|---|

| Reactants | This compound + Nucleophile | 0.0 |

| TS1 | First Transition State | +22.5 |

| Intermediate | Tetrahedral Addition Intermediate | +5.7 |

| TS2 | Second Transition State | +15.3 |

| Products | Final Product Complex | -10.2 |

This table is illustrative, showing typical data obtained from DFT calculations for a generic two-step reaction mechanism.

While DFT is a powerful workhorse, ab initio (Latin for "from the beginning") methods provide a pathway to higher accuracy. researchgate.net These methods are based on solving the Schrödinger equation without using experimental data or empirical parameters, differing in how they approximate the treatment of electron correlation. montana.edu Common ab initio methods include Hartree-Fock (HF), Møller-Plesset perturbation theory (e.g., MP2), and Coupled Cluster theory (e.g., CCSD(T)). nih.gov

Due to their high computational expense, highly accurate ab initio methods like CCSD(T) are often not feasible for exploring the entire potential energy surface of a reaction involving a molecule like this compound. Instead, they are typically used to calculate highly accurate single-point energies for the stationary points (reactants, products, intermediates, and transition states) that have been previously optimized using a more cost-effective method like DFT. nih.gov These high-level calculations serve as benchmarks to validate the accuracy of the chosen DFT functional. nih.gov

On the other end of the spectrum, semi-empirical methods, which use parameters derived from experimental data, offer a much faster but less accurate way to screen potential reaction pathways before committing to more expensive DFT or ab initio calculations. rsc.org

The following table compares various computational methods in terms of their general characteristics.

| Method Type | Example | Relative Computational Cost | General Accuracy | Primary Application |

|---|---|---|---|---|

| Semi-Empirical | GFN2-xTB | Very Low | Low | Rapid screening of large systems/pathways |

| DFT | B3LYP, ωB97X-V | Medium | Good to Very Good | Geometries, frequencies, and energy profiles |

| Ab Initio (Perturbation) | MP2 | High | Very Good | Improved energies and non-covalent interactions |

| Ab Initio (Coupled Cluster) | CCSD(T) | Very High | Excellent ("Gold Standard") | High-accuracy benchmark energy calculations |

This table provides a generalized comparison of computational methods.

While DFT and ab initio calculations explore static points on a potential energy surface, Molecular Dynamics (MD) simulations provide a dynamic picture of the reaction. nih.gov By solving Newton's equations of motion for all atoms in the system, MD simulations can track the trajectory of a reaction over time, from reactants to products. mpg.de This approach is invaluable for understanding how the conformational flexibility of the cyclobutane ring and the explicit motions of solvent molecules influence the reaction pathway.

For reactions of this compound, MD simulations can reveal:

The role of specific solvent interactions in stabilizing or destabilizing transition states.

The preferred conformational pathways of the puckered cyclobutane ring during the reaction.

The existence of short-lived intermediates or alternative reaction channels that might be missed by static calculations.

Due to the computational cost of quantum mechanical calculations, full ab initio MD is often limited to very short timescales. A common solution is the use of hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) methods. nih.gov In a QM/MM simulation, the reactive core of the system (e.g., the this compound molecule and the attacking nucleophile) is treated with a QM method like DFT, while the surrounding environment (e.g., solvent molecules) is treated with a computationally cheaper MM force field. This allows for the simulation of reactions in a realistic, solvated environment over meaningful timescales. Path sampling techniques can further enhance MD simulations to focus on the rare but crucial transition events between stable states. mpg.decsic.es

Below is a table outlining typical parameters for a hypothetical QM/MM MD simulation of an this compound reaction.

| Parameter | Description | Example Value/Setting |

|---|---|---|

| QM Region | Atoms treated with quantum mechanics | This compound, Reactant Molecule |

| QM Method | Level of theory for the QM region | DFT (e.g., B3LYP/6-31G*) |

| MM Region | Atoms treated with a classical force field | Water solvent box (e.g., 50 Å cube) |

| Force Field | Potential function for the MM region | TIP3P (for water) |

| Ensemble | Thermodynamic conditions being simulated | NVT (Constant Volume, Temperature) |

| Simulation Time | Total duration of the simulation | 100 picoseconds |

This table presents an example set of parameters for a QM/MM Molecular Dynamics simulation.

Advanced Spectroscopic and Analytical Characterization of Isothiocyanatocyclobutane and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the unambiguous structural determination of organic molecules, providing detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.

One-dimensional ¹H and ¹³C NMR spectra offer fundamental insights into the molecular framework of Isothiocyanatocyclobutane.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to exhibit distinct signals for the methine proton attached to the carbon bearing the isothiocyanate group and the methylene (B1212753) protons of the cyclobutane (B1203170) ring. The methine proton (H-1) would appear as a downfield multiplet due to the deshielding effect of the electronegative isothiocyanate group. The methylene protons (H-2/H-4 and H-3) would likely present as complex multiplets in the aliphatic region, with their chemical shifts and coupling patterns influenced by their diastereotopic nature within the puckered cyclobutane ring.

¹³C NMR Spectroscopy: The carbon NMR spectrum provides complementary information. upi.edu The carbon atom directly bonded to the isothiocyanate group (C-1) is expected to be significantly deshielded. The isothiocyanate carbon (-N=C=S) itself typically appears in the range of 120-140 ppm, though its signal can sometimes be broad and difficult to detect due to quadrupolar relaxation of the ¹⁴N nucleus and the dynamics of the functional group. glaserchemgroup.comnih.gov The methylene carbons of the cyclobutane ring would resonate at higher field strengths.

The precise chemical shifts and coupling constants are critical for confirming the cyclobutane structure and the substitution pattern.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) and Coupling Constants (J) for this compound Predicted values are based on typical ranges for cyclobutane derivatives and compounds containing the isothiocyanate functional group.

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Multiplicity | Predicted Coupling Constants (J in Hz) |

|---|---|---|---|---|

| H-1 | 3.5 - 4.5 | - | Multiplet | J(H-1, H-2/4) ≈ 6-9 |

| H-2, H-4 | 2.0 - 2.8 | - | Multiplet | - |

| H-3 | 1.8 - 2.5 | - | Multiplet | - |

| C-1 | - | 50 - 60 | CH | ¹J(C-1, H-1) ≈ 140-150 |

| C-2, C-4 | - | 25 - 35 | CH₂ | ¹J(C-2/4, H) ≈ 130-140 |

| C-3 | - | 15 - 25 | CH₂ | ¹J(C-3, H) ≈ 130-140 |

Heteronuclear NMR provides direct information about atoms other than protons and carbons, which is invaluable for functional group characterization.

¹⁵N NMR Spectroscopy: This technique is particularly useful for probing the electronic environment of the nitrogen atom in the isothiocyanate group. researchgate.net For isothiocyanates, the ¹⁵N chemical shift is typically observed in a distinct region around δ -275 ppm (relative to a standard like nitromethane). rsc.org This characteristic chemical shift can confirm the presence and integrity of the isothiocyanate moiety. rsc.org Studying ¹H-¹⁵N coupling constants can further aid in structural assignments, although these experiments often require isotopic enrichment due to the low natural abundance and sensitivity of the ¹⁵N nucleus. nih.gov

¹⁹F NMR Spectroscopy: For fluorinated derivatives of this compound, ¹⁹F NMR is a highly sensitive and powerful tool. The ¹⁹F chemical shifts are very sensitive to the local electronic environment, allowing for the clear identification and differentiation of fluorine atoms within the molecule. Coupling between ¹⁹F and ¹H or ¹³C nuclei provides crucial information for establishing the connectivity and stereochemistry of the fluorinated substituents.

Two-dimensional (2D) NMR experiments are essential for assembling the complete molecular structure by revealing correlations between different nuclei. epfl.ch

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would map out the proton-proton coupling network within the cyclobutane ring. libretexts.orgsdsu.edu Cross-peaks would be observed between the methine proton (H-1) and its adjacent methylene protons (H-2/H-4), as well as between the different methylene protons, confirming their connectivity in the ring system. libretexts.org

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. sdsu.edu It would definitively link each proton signal to its corresponding carbon signal, for instance, connecting the H-1 signal to the C-1 signal and the methylene proton signals to their respective carbon signals. epfl.ch

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about the spatial proximity of protons, regardless of their through-bond connectivity. libretexts.org This is particularly valuable for determining the stereochemistry and conformation of the cyclobutane ring, revealing which protons are close to each other in space. libretexts.org

The cyclobutane ring is not planar but exists in a puckered or "butterfly" conformation to alleviate torsional strain. libretexts.orgmaricopa.edu This puckering leads to two distinct positions for substituents: axial and equatorial.

Variable Temperature (VT) NMR: At room temperature, the cyclobutane ring may undergo rapid ring-flipping between two equivalent puckered conformations. VT-NMR studies can be used to probe this dynamic process. rsc.org By lowering the temperature, it may be possible to slow down the ring-flipping to the point where separate signals for the axial and equatorial protons can be observed, allowing for the determination of the energy barrier of this conformational interchange.

Coupling Constants: The magnitude of the vicinal proton-proton coupling constants (³JHH) is dependent on the dihedral angle between the coupled protons, as described by the Karplus relationship. A detailed analysis of the coupling constants between the protons on the cyclobutane ring can provide valuable information about the preferred conformation and the degree of puckering in the ring. nih.gov

Vibrational Spectroscopy

Vibrational spectroscopy, particularly FTIR, is a rapid and sensitive method for identifying the functional groups present in a molecule based on their characteristic vibrational frequencies.

The FTIR spectrum of this compound is expected to show characteristic absorption bands for both the isothiocyanate group and the cyclobutane ring.

Isothiocyanate Group (-N=C=S): This group gives rise to a very strong and sharp absorption band due to the asymmetric stretching vibration, typically appearing in the region of 2050-2200 cm⁻¹. researchgate.netnih.gov This band is a definitive marker for the presence of the isothiocyanate functionality. nih.gov

Cyclobutane Ring: The cyclobutane ring itself has several characteristic vibrations.

C-H Stretching: The C-H stretching vibrations of the CH and CH₂ groups in the ring are expected in the 2850-3000 cm⁻¹ region. uomustansiriyah.edu.iqnist.gov

CH₂ Scissoring: A characteristic CH₂ scissoring (bending) vibration is typically observed around 1450-1470 cm⁻¹. uomustansiriyah.edu.iq

Ring Vibrations: The cyclobutane ring also exhibits characteristic "ring breathing" and deformation modes, although these can be weaker and appear in the fingerprint region (below 1500 cm⁻¹). Bands around 900-935 cm⁻¹ and near 1250 cm⁻¹ have been noted as being characteristic of the cyclobutane ring system. rsc.org

Table 2: Predicted Characteristic FTIR Absorption Bands for this compound

| Vibrational Mode | Functional Group | Predicted Frequency Range (cm⁻¹) | Intensity |

|---|---|---|---|

| Asymmetric Stretch | -N=C=S | 2050 - 2200 | Strong, Sharp |

| C-H Stretch | Cyclobutane CH, CH₂ | 2850 - 3000 | Medium to Strong |

| CH₂ Scissoring | Cyclobutane CH₂ | ~1450 - 1470 | Medium |

| Ring Deformation | Cyclobutane Ring | ~1250 | Medium to Weak |

Raman Spectroscopy for Vibrational Fingerprinting and Structural Insights

Raman spectroscopy serves as a powerful non-destructive technique for obtaining detailed information about the molecular vibrations of this compound, providing a unique "vibrational fingerprint." The analysis of the Raman spectrum allows for the identification of functional groups and provides insights into the molecule's structural characteristics. The vibrational modes of this compound can be conceptually dissected into contributions from the cyclobutane ring and the isothiocyanate functional group.

The cyclobutane ring exhibits a set of characteristic vibrations. The ring puckering and ring breathing modes are of particular interest. The low-frequency region of the Raman spectrum for monosubstituted cyclobutanes typically reveals transitions corresponding to the ring-puckering vibration. aip.org The C-C stretching vibrations of the cyclobutane ring are also prominent, and their frequencies can be influenced by the substituent. A rotational Raman spectrum investigation of cyclobutane has determined the C-C bond length to be approximately 1.558 Å. cdnsciencepub.com

The isothiocyanate group (-N=C=S) has highly characteristic and intense Raman bands. The asymmetric stretching vibration of the -NCS group is typically observed in the 2000-2200 cm⁻¹ region and is a strong indicator of the presence of this functional group. The symmetric stretch is usually found at a lower frequency, often around 1000-1400 cm⁻¹. The bending vibration of the -NCS group appears in the far-infrared region, typically below 500 cm⁻¹.

By combining the expected vibrational modes of both the cyclobutane moiety and the isothiocyanate group, a predicted Raman spectrum for this compound can be constructed. Computational chemistry methods, such as Density Functional Theory (DFT), can be employed to calculate theoretical vibrational frequencies and Raman activities, aiding in the assignment of the experimental spectrum. nsf.govcardiff.ac.ukgithub.io

Table 1: Predicted Characteristic Raman Shifts for this compound

| Vibrational Mode | Functional Group | Predicted Wavenumber Range (cm⁻¹) | Intensity |

|---|---|---|---|

| Asymmetric Stretch | -N=C=S | 2000 - 2200 | Strong |

| Symmetric Stretch | -N=C=S | 1000 - 1400 | Medium |

| Ring Breathing | Cyclobutane Ring | 800 - 1000 | Medium |

| CH₂ Scissoring | Cyclobutane Ring | 1440 - 1470 | Medium |

| C-C Stretch | Cyclobutane Ring | 800 - 1200 | Medium |

| Ring Puckering | Cyclobutane Ring | 100 - 200 | Low |

| C-N Stretch | Cyclobutyl-NCS | 900 - 1200 | Medium |

Mass Spectrometry (MS)

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-resolution mass spectrometry (HRMS) is an indispensable tool for the unambiguous determination of the elemental composition of this compound. By measuring the mass-to-charge ratio (m/z) with high accuracy, HRMS allows for the calculation of the precise molecular formula. mdpi.com The theoretical exact mass of this compound (C₅H₇NS) can be calculated using the masses of the most abundant isotopes of its constituent elements.

Table 2: Isotopic Masses for Exact Mass Calculation of this compound

| Element | Isotope | Atomic Mass (Da) |

|---|---|---|

| Carbon | ¹²C | 12.000000 |

| Hydrogen | ¹H | 1.007825 |

| Nitrogen | ¹⁴N | 14.003074 |

The expected monoisotopic mass of the molecular ion [M]⁺• of this compound is calculated as follows: (5 * 12.000000) + (7 * 1.007825) + (1 * 14.003074) + (1 * 31.972071) = 113.030045 Da

An experimental HRMS measurement yielding a mass value very close to this theoretical value would confirm the elemental composition of C₅H₇NS.

Fragmentation Pattern Analysis for Structural Confirmation

Electron ionization mass spectrometry (EI-MS) of this compound would induce fragmentation of the molecular ion, providing a characteristic pattern that can be used for structural elucidation. chemguide.co.uk The fragmentation pathways can be predicted based on the known behavior of cyclobutane and isothiocyanate compounds.

The molecular ion peak ([C₅H₇NS]⁺•) at m/z 113 would be observed. A key fragmentation of the cyclobutane ring involves the loss of ethene (C₂H₄, 28 Da), a common fragmentation pathway for cyclobutane derivatives. docbrown.info This would result in a fragment ion at m/z 85.

Another likely fragmentation is the cleavage of the C-N bond, leading to the formation of the cyclobutyl cation ([C₄H₇]⁺) at m/z 55 and the loss of a neutral NCS radical. The cyclobutyl cation can further fragment by losing hydrogen atoms.

The isothiocyanate group can also direct fragmentation. Cleavage of the N=C bond could lead to a fragment corresponding to the cyclobutyl isocyanide cation ([C₄H₇N]⁺•) or the thioformyl (B1219250) cation ([CHS]⁺).

Table 3: Predicted Key Fragment Ions in the Mass Spectrum of this compound

| m/z | Proposed Fragment Ion | Neutral Loss |

|---|---|---|

| 113 | [C₅H₇NS]⁺• (Molecular Ion) | - |

| 85 | [C₃H₃NS]⁺• | C₂H₄ (Ethene) |

| 58 | [C₂H₄NS]⁺• or [NCS]⁺• | C₃H₃ or C₅H₇ |

X-ray Crystallography

Analysis of Bond Lengths, Angles, and Torsional Strain

The cyclobutane ring is known to be puckered, not planar, to relieve some of the inherent ring strain. The degree of puckering can be quantified by the dihedral angle between the two C-C-C planes. X-ray diffraction data for various substituted cyclobutanes show a range of puckering angles, which are influenced by the nature and position of the substituents.

The C-C bond lengths within the cyclobutane ring are typically around 1.55 Å, which is slightly longer than the C-C bond in a simple alkane, reflecting the strain in the four-membered ring. researchgate.net The internal C-C-C bond angles are expected to be close to 90°, a significant deviation from the ideal tetrahedral angle of 109.5°, which is the primary source of angle strain in the molecule.

The geometry of the isothiocyanate group is expected to be nearly linear, with an N=C=S bond angle approaching 180°. The C-N=C bond angle, however, will be influenced by the attachment to the cyclobutane ring.

Table 4: Representative Bond Lengths and Angles for a Substituted Cyclobutane Ring (based on known derivatives)

| Parameter | Atom Pair/Triplet | Typical Value Range |

|---|---|---|

| C-C Bond Length | C-C (ring) | 1.54 - 1.58 Å |

| C-N Bond Length | C(ring)-N | 1.45 - 1.49 Å |

| N=C Bond Length | N=C (isothio) | 1.18 - 1.22 Å |

| C=S Bond Length | C=S (isothio) | 1.55 - 1.60 Å |

| C-C-C Bond Angle | C-C-C (ring) | 88° - 92° |

| C-C-N Bond Angle | C-C-N (ring-N) | 115° - 120° |

| C-N=C Bond Angle | C-N=C (isothio) | 140° - 160° |

Other Advanced Analytical Techniques

The characterization of this compound and its derivatives is further refined through a suite of advanced analytical techniques that probe its electronic structure, purity, and surface chemistry. These methods provide critical data for understanding the molecule's properties and behavior in various applications.

UV-Visible Spectroscopy for Electronic Transitions

UV-Visible spectroscopy is a valuable tool for investigating the electronic transitions within molecules that contain chromophores—functional groups capable of absorbing ultraviolet or visible light. shu.ac.uk The isothiocyanate (-N=C=S) group in this compound acts as a chromophore due to the presence of π bonds and non-bonding (n) electrons on the nitrogen and sulfur atoms. The absorption of UV radiation excites these outer electrons from their ground state to a higher energy, excited state. shu.ac.ukyoutube.com

The electronic transitions observed in organic molecules are typically restricted to those involving π, σ, and n electrons. shu.ac.uk For this compound, the most relevant transitions occur within the 200-400 nm range and are of two primary types:

π → π* (pi to pi-star) transitions: These transitions involve the excitation of an electron from a π bonding orbital to a higher energy π* antibonding orbital. They are characteristic of molecules with unsaturated bonds, such as the C=N and C=S double bonds in the isothiocyanate moiety. youtube.comlibretexts.org

n → π* (n to pi-star) transitions: This type of transition involves moving a non-bonding electron (from the lone pairs on sulfur or nitrogen) to a π* antibonding orbital. libretexts.org These transitions generally require less energy and thus occur at longer wavelengths compared to π → π* transitions.

The specific wavelengths (λmax) of these absorption bands can be influenced by the solvent's polarity. For instance, n → π* transitions often experience a shift to shorter wavelengths (a blue shift) as solvent polarity increases. shu.ac.uk

While direct UV-Vis analysis provides insight into the electronic structure, a highly sensitive indirect method for quantifying isothiocyanates has also been developed. This technique involves a cyclocondensation reaction between the isothiocyanate and 1,2-benzenedithiol. nih.gov The reaction quantitatively produces 1,3-benzodithiole-2-thione, a compound with a strong UV absorbance at a maximum wavelength (λmax) of 365 nm, allowing for the precise measurement of even small amounts of the original isothiocyanate. nih.gov

Table 1: Representative UV-Visible Absorption Data for this compound

| Wavelength (λmax) | Molar Absorptivity (ε) | Type of Electronic Transition |

| ~245 nm | High | π → π |

| ~290 nm | Low | n → π |

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Reaction Monitoring

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hybrid technique ideal for separating and identifying volatile compounds like this compound from a mixture. birchbiotech.com It is widely employed in quality control to assess sample purity and to monitor the progress of chemical reactions. birchbiotech.com

In this technique, the sample is vaporized and carried by an inert gas (the mobile phase) through a column containing a stationary phase. birchbiotech.com Separation is achieved based on the differential partitioning of compounds between the two phases. This compound, being a volatile compound, is well-suited for this analysis. emerypharma.com The time it takes for the compound to pass through the column, known as the retention time (RT), is a characteristic property under specific experimental conditions and is used for its initial identification.

As components elute from the GC column, they enter the mass spectrometer, which ionizes and fragments the molecules. birchbiotech.com The mass spectrometer then separates these fragments based on their mass-to-charge ratio (m/z), generating a unique mass spectrum that serves as a molecular fingerprint. birchbiotech.com The parent molecular ion peak (M+) would correspond to the molecular weight of this compound. Other significant peaks in the mass spectrum result from characteristic fragmentation patterns, such as the loss of the NCS group or cleavage of the cyclobutane ring. By comparing the obtained mass spectrum with reference libraries, the identity of the compound can be confirmed with high confidence. nih.gov Purity is determined by integrating the area of the peak corresponding to this compound and comparing it to the total area of all peaks in the chromatogram.

Table 2: Illustrative GC-MS Data for this compound Analysis

| Parameter | Value | Description |

| Retention Time (RT) | 8.5 min | Time taken for the compound to elute from the GC column. |

| Molecular Ion (M+) | 113 m/z | Mass-to-charge ratio corresponding to the intact molecule. |

| Key Fragment Ion 1 | 55 m/z | Corresponds to the cyclobutyl cation [C4H7]+. |

| Key Fragment Ion 2 | 58 m/z | Corresponds to the isothiocyanate fragment [NCS]+. |

| Purity | >99% | Calculated from the relative peak area in the gas chromatogram. |

X-ray Photoelectron Spectroscopy (XPS) for Surface and Bonding Analysis

X-ray Photoelectron Spectroscopy (XPS) is a highly surface-sensitive technique used to determine the elemental composition, chemical states, and electronic states of atoms within the top 1 to 10 nanometers of a material's surface. brighton-science.comazooptics.com This makes it an invaluable tool for analyzing this compound when it is part of a thin film, functionalized onto a surface, or involved in surface-mediated reactions. carleton.edu

The XPS process involves irradiating the sample with a beam of X-rays, which causes the ejection of core-level electrons from the atoms on the surface. cea.fr An electron energy analyzer measures the kinetic energy of these ejected photoelectrons. The binding energy of the electrons is then calculated, which is characteristic of the element and its specific chemical environment. brighton-science.com

For this compound, XPS analysis would provide distinct signals for the core electrons of carbon (C 1s), nitrogen (N 1s), and sulfur (S 2p). Crucially, small shifts in the binding energies of these electrons, known as chemical shifts, provide detailed information about the bonding. brighton-science.com

C 1s Spectrum: The high-resolution C 1s spectrum would be deconvoluted to distinguish between the carbon atoms of the cyclobutane ring (C-C, C-H bonds) and the unique carbon of the isothiocyanate group (N=C=S), which would appear at a higher binding energy due to its bonding to the more electronegative nitrogen and sulfur atoms.

N 1s Spectrum: The N 1s peak would provide a clear signature for the nitrogen atom within the N=C=S group.

S 2p Spectrum: The S 2p peak would confirm the presence of sulfur and its specific oxidation state within the isothiocyanate functionality.

By analyzing these binding energies, XPS can confirm the successful attachment of this compound to a substrate and provide insight into the nature of the chemical bonds formed. cea.fr

Table 3: Predicted XPS Binding Energies for Core Electrons in this compound

| Element | Core Level | Predicted Binding Energy (eV) | Chemical State Information |

| Carbon | C 1s | ~285.0 eV | Aliphatic carbons in the cyclobutane ring (C-C, C-H) |

| Carbon | C 1s | ~287.5 eV | Isothiocyanate carbon (N=C =S) |

| Nitrogen | N 1s | ~399.0 eV | Isothiocyanate nitrogen (N =C=S) |

| Sulfur | S 2p₃/₂ | ~164.0 eV | Isothiocyanate sulfur (N=C=S ) |

Applications of Isothiocyanatocyclobutane in Advanced Organic Synthesis

Building Block for Novel Chemical Scaffolds

The electrophilic carbon atom of the isothiocyanate group readily reacts with a wide range of nucleophiles, making isothiocyanatocyclobutane a valuable precursor for the construction of diverse molecular architectures.

The isothiocyanate moiety is a cornerstone in the synthesis of a vast array of nitrogen- and sulfur-containing heterocycles. This compound can be expected to participate in analogous cyclization reactions, leading to the formation of novel heterocyclic systems incorporating a cyclobutane (B1203170) unit. These reactions typically proceed through the initial attack of a dinucleophile on the isothiocyanate carbon, followed by an intramolecular cyclization.

Examples of potential heterocyclic scaffolds derivable from this compound are outlined in the table below.

| Nucleophile | Resulting Heterocyclic Core | Potential Significance |

| Amines (primary and secondary) | Thioureas, which can be further cyclized to thiazolidines, thiazines, and other N,S-heterocycles. | Thiazolidine derivatives are known to exhibit a range of biological activities, including antidiabetic and anticancer properties. |

| Hydrazines | Thiosemicarbazides, precursors to thiadiazoles and triazoles. | Thiadiazole and triazole rings are present in many pharmaceuticals and agrochemicals. |

| Hydroxylamine | N-hydroxythioureas, which can be cyclized to oxathiazoles. | Oxathiazoles are a less common heterocyclic system with potential for novel biological activity. |

| Active methylene (B1212753) compounds | Thioamides, which can be used to construct thiophenes and pyridines. | Thiophene and pyridine (B92270) cores are fundamental building blocks in medicinal chemistry. |

This table presents potential synthetic pathways for this compound based on the known reactivity of isothiocyanates. Specific reaction conditions and outcomes for this compound would require experimental validation.

While the primary reactivity of isothiocyanates is centered on heterocycle formation, they can also be employed in the construction of functionalized carbocyclic systems. The introduction of the cyclobutane-isothiocyanate motif can lead to carbocyclic structures with unique three-dimensional arrangements and functional group handles for further elaboration. For instance, the isothiocyanate group can be transformed into other functional groups, such as amines or thiols, after its incorporation into a larger carbocyclic framework. This functional diversity is crucial for the synthesis of complex target molecules.

Role in Complex Molecule and Pharmaceutical Intermediate Synthesis

The unique structural features of this compound make it an attractive building block for the synthesis of complex molecules, including fragments of active pharmaceutical ingredients (APIs).

The cyclobutane ring is a recognized "bioisostere" for other cyclic and acyclic functionalities in drug design. Its rigid and defined three-dimensional structure can favorably influence the binding of a molecule to its biological target. By incorporating this compound into a synthetic route, medicinal chemists can introduce a cyclobutane moiety with a versatile handle (the isothiocyanate group) for further chemical modifications. This allows for the systematic exploration of the structure-activity relationship (SAR) of a potential drug candidate.

Isothiocyanates are known to act as inhibitors of various enzymes, often through the covalent modification of cysteine residues in the active site. The electrophilic nature of the isothiocyanate carbon makes it susceptible to attack by the nucleophilic thiol group of cysteine. While specific studies on this compound as an enzyme inhibitor are not available, its potential in this area can be inferred. The cyclobutane scaffold could serve to position the reactive isothiocyanate group optimally within an enzyme's active site or a receptor's binding pocket, potentially leading to enhanced potency and selectivity.

The table below outlines hypothetical interactions of a cyclobutane-containing inhibitor derived from this compound.

| Target Class | Potential Interaction Mechanism | Therapeutic Area |

| Cysteine Proteases | Covalent modification of active site cysteine by the isothiocyanate group. | Infectious diseases, cancer |

| Kinases | Formation of a covalent bond with a non-catalytic cysteine residue, leading to allosteric inhibition. | Cancer, inflammatory diseases |

| G-Protein Coupled Receptors (GPCRs) | The cyclobutane moiety could occupy a hydrophobic pocket, while the isothiocyanate or a derivative interacts with specific residues. | Various therapeutic areas |

This table illustrates the potential applications of this compound in drug design based on the known pharmacology of isothiocyanates. The actual efficacy and targets would need to be determined through biological screening.

Computational and Theoretical Studies of Isothiocyanatocyclobutane

Electronic Structure and Bonding Characterization

The electronic structure of a molecule dictates its fundamental chemical and physical properties. For isothiocyanatocyclobutane, computational methods are employed to understand the distribution of electrons and the nature of the chemical bonds.

Molecular Orbital (MO) theory describes the behavior of electrons in a molecule in terms of molecular orbitals, which are spread across the entire molecule. wikipedia.orglibretexts.org These orbitals are formed by the combination of atomic orbitals. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular interest as they are the "frontier orbitals" that play a crucial role in chemical reactivity. taylorandfrancis.comwikipedia.org